molecular formula C27H33O9P B14360835 Tris(2,3,4-trimethoxyphenyl)phosphane CAS No. 91121-27-6

Tris(2,3,4-trimethoxyphenyl)phosphane

Cat. No.: B14360835
CAS No.: 91121-27-6
M. Wt: 532.5 g/mol
InChI Key: JRIXTOAARDBEIG-UHFFFAOYSA-N
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Description

Tris(2,3,4-trimethoxyphenyl)phosphane is an organophosphorus compound characterized by the presence of three 2,3,4-trimethoxyphenyl groups attached to a central phosphorus atom. This compound is known for its strong Lewis basic properties, making it a valuable catalyst in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(2,3,4-trimethoxyphenyl)phosphane typically involves the reaction of phosphorus trichloride with 2,3,4-trimethoxyphenyl magnesium bromide. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The compound is then purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Tris(2,3,4-trimethoxyphenyl)phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The compound can participate in substitution reactions, where one or more of the methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the type of reaction and reagents used.

Scientific Research Applications

Tris(2,3,4-trimethoxyphenyl)phosphane has a wide range of applications in scientific research, including:

Mechanism of Action

Tris(2,3,4-trimethoxyphenyl)phosphane acts as a Lewis base, donating electron pairs to electrophiles. This property allows it to catalyze various chemical reactions by stabilizing reaction intermediates and facilitating the formation of new bonds. The compound’s strong nucleophilicity makes it effective in reactions such as the Michael addition and polymerization reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris(2,3,4-trimethoxyphenyl)phosphane is unique due to its specific arrangement of methoxy groups, which enhances its Lewis basicity and nucleophilicity. This makes it a more effective catalyst in certain reactions compared to its analogs .

Properties

CAS No.

91121-27-6

Molecular Formula

C27H33O9P

Molecular Weight

532.5 g/mol

IUPAC Name

tris(2,3,4-trimethoxyphenyl)phosphane

InChI

InChI=1S/C27H33O9P/c1-28-16-10-13-19(25(34-7)22(16)31-4)37(20-14-11-17(29-2)23(32-5)26(20)35-8)21-15-12-18(30-3)24(33-6)27(21)36-9/h10-15H,1-9H3

InChI Key

JRIXTOAARDBEIG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)P(C2=C(C(=C(C=C2)OC)OC)OC)C3=C(C(=C(C=C3)OC)OC)OC)OC)OC

Origin of Product

United States

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